

spectroscopic data of 6-Bromo-2-trifluoromethylquinoline (NMR, IR, MS)

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Compound of Interest

Compound Name: 6-Bromo-2-trifluoromethylquinoline

Cat. No.: B065621

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Introduction: The Significance of 6-Bromo-2-trifluoromethylquinoline

6-Bromo-2-trifluoromethylquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous FDA-approved drugs, while the trifluoromethyl (-CF₃) group is a crucial bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions. Accurate and unambiguous structural confirmation of this building block is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose.

Molecular Property	Value
Chemical Formula	C ₁₀ H ₅ BrF ₃ N
Molecular Weight	276.05 g/mol [1]
CAS Number	176722-64-8[1][2]
Appearance	Typically a solid at room temperature

Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature

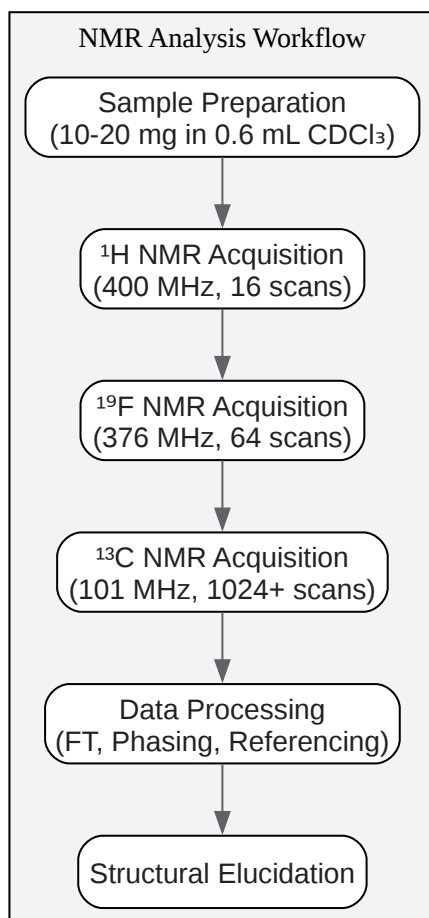
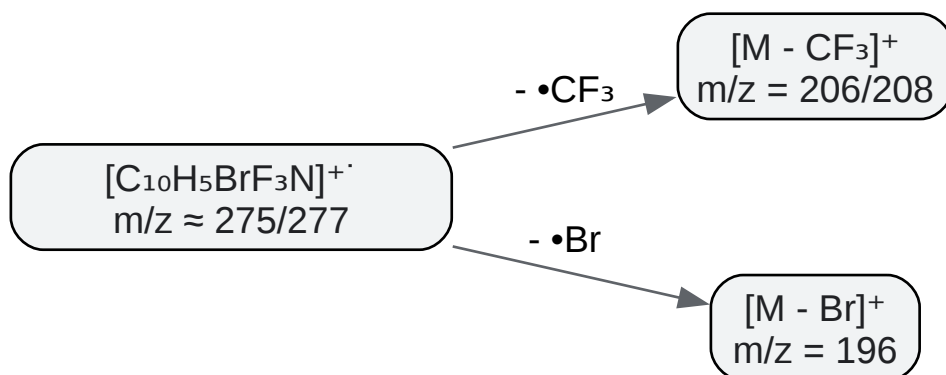
Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition, particularly through its isotopic pattern. For **6-Bromo-2-trifluoromethylquinoline**, the presence of bromine, with its two abundant natural isotopes (^{79}Br at 50.7% and ^{81}Br at 49.3%), is the most defining feature in the mass spectrum.

Expected Mass Spectrum Data

An electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a characteristic pair of molecular ion peaks separated by 2 m/z units, with nearly equal intensity (approximately 1:1 ratio).

Ion	Calculated m/z	Expected Relative Intensity	Description
$[\text{M}]^+ (\text{C}_{10}\text{H}_5^{79}\text{BrF}_3\text{N})^+$	274.96	~100%	Molecular ion with ^{79}Br isotope
$[\text{M}+2]^+ (\text{C}_{10}\text{H}_5^{81}\text{BrF}_3\text{N})^+$	276.96	~97%	Molecular ion with ^{81}Br isotope

Fragmentation Pattern: The quinoline ring is relatively stable, but fragmentation can occur. A primary fragmentation pathway involves the loss of the trifluoromethyl group or the bromine atom.



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Sources

- 1. 6-Bromo-2-trifluoromethylquinoline , 95% , 176722-64-8 - CookeChem [cookechem.com]
- 2. 176722-64-8|6-Bromo-2-trifluoromethylquinoline|BLD Pharm [bldpharm.com]
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